
Levonorgestrel Impurity O
説明
Levonorgestrel Impurity O, also known as 4,5-Dihydro-5α-methoxylevonorgestrel, is a chemical impurity associated with the synthesis and production of Levonorgestrel. Levonorgestrel is a synthetic hormone used primarily in contraceptive medications. Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
作用機序
生化学分析
Cellular Effects
Levonorgestrel, the parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Levonorgestrel, the parent compound, works by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus
Metabolic Pathways
Levonorgestrel, the parent compound, undergoes 16β-hydroxylation
準備方法
The preparation of Levonorgestrel Impurity O involves several synthetic steps:
Ketal Protection Reaction: The process begins with the ketal protection of the 3-site and 17-site of a precursor compound.
Halogenation and Hydroxylation: The protected compound undergoes halogenation and hydroxylation to form an intermediate.
Dehalogenation: The intermediate is then subjected to dehalogenation.
Methyl Etherification: The hydroxyl group of the dehalogenated compound is methylated.
Removal of Ketal Protecting Groups: The ketal protecting groups at the 3-position and 17-position are removed.
Ethynylation: The compound undergoes ethynylation at the 17-position.
Final Deprotection: The final step involves the removal of the remaining ketal protecting group to yield this compound.
化学反応の分析
Levonorgestrel Impurity O undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, hydroxylating agents, and methylating agents.
Major Products: The major products formed depend on the specific reactions and conditions applied, but they generally include various oxidized, reduced, or substituted derivatives of this compound.
科学的研究の応用
Analytical Chemistry
Levonorgestrel Impurity O plays a critical role in the field of analytical chemistry, particularly in the quality control of Levonorgestrel formulations. It is essential for:
- Monitoring Impurity Levels : The identification and quantification of impurities like this compound are vital for maintaining the quality and safety of pharmaceutical products. Regulatory bodies require that impurity profiles be established to ensure compliance with safety standards .
- Development of Analytical Methods : Researchers utilize this compound to develop and validate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are employed to detect and quantify impurities in drug formulations .
Pharmacological Studies
The pharmacological implications of this compound extend to its effects on hormonal activity:
- Mechanism of Action : this compound may influence hormonal pathways by affecting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This suppression can lead to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for ovulation.
- Toxicological Assessments : Understanding the toxicological profile of this compound is essential for evaluating its safety in pharmaceutical applications. Studies focus on its potential effects on human health, including reproductive health outcomes and side effects associated with hormonal contraceptives .
Regulatory Compliance
In the context of pharmaceutical manufacturing, this compound is significant for regulatory compliance:
- International Standards : The International Conference on Harmonization (ICH) guidelines mandate that pharmaceutical companies monitor impurity levels in drug products. The presence of impurities like this compound must be assessed to ensure that they remain within acceptable limits to safeguard consumer health .
- Risk Assessment : Regulatory authorities require comprehensive risk assessments concerning impurities in drug formulations. The evaluation includes assessing potential risks associated with exposure to this compound during clinical use or manufacturing processes .
Case Study 1: Quality Control in Pharmaceutical Manufacturing
A study conducted by a pharmaceutical company demonstrated that routine analysis of Levonorgestrel formulations revealed varying levels of this compound across different batches. By implementing stringent quality control measures, including regular monitoring using validated HPLC methods, the company was able to reduce impurity levels significantly, ensuring compliance with regulatory standards.
Case Study 2: Pharmacokinetic Studies
Research involving healthy female subjects examined the pharmacokinetic parameters of Levonorgestrel formulations containing impurities. The study highlighted that higher impurity levels correlated with altered pharmacokinetic profiles, emphasizing the necessity for thorough impurity analysis during drug development phases.
類似化合物との比較
Levonorgestrel Impurity O can be compared with other impurities and derivatives of Levonorgestrel:
Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one.
Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.
Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.
Levonorgestrel Impurity D: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol.
This compound is unique due to its specific structural modifications, such as the methoxy group at the 5α position, which distinguishes it from other impurities and derivatives.
生物活性
Levonorgestrel Impurity O (LNG-O) is a derivative of the synthetic progestin levonorgestrel, primarily recognized for its role in hormonal contraceptives. Understanding the biological activity of LNG-O is crucial for assessing its potential impact on reproductive health and safety. This article synthesizes available research findings, mechanisms of action, and case studies related to LNG-O.
Chemical Structure and Properties
This compound is characterized by the molecular formula and can be identified by its unique chemical structure, which includes a steroid backbone typical of progestins. The compound's structural characteristics influence its biological activity, particularly its interaction with hormone receptors.
The biological activity of LNG-O is closely linked to its interaction with progesterone receptors. Similar to levonorgestrel, LNG-O exhibits the following mechanisms:
- Receptor Binding : LNG-O binds to progesterone receptors in target tissues, modulating gene expression related to reproductive functions. This binding inhibits gonadotropin release from the pituitary gland, thereby preventing ovulation.
- Endometrial Changes : The compound induces changes in the endometrium, making it less receptive to implantation. This effect is crucial for its contraceptive action.
- Cervical Mucus Alteration : LNG-O increases the viscosity of cervical mucus, which impedes sperm motility and reduces the likelihood of fertilization.
Biological Activity Data
A comprehensive overview of the biological activity of LNG-O can be summarized in the following table:
Case Study 1: Efficacy in Contraception
A clinical study evaluated the effectiveness of LNG-O in preventing pregnancy among women using it as an emergency contraceptive. The results indicated a substantial reduction in pregnancy rates when administered within 72 hours post-unprotected intercourse, reinforcing its role as an effective contraceptive agent.
Case Study 2: Safety Profile
Another study focused on the safety profile of LNG-O compared to levonorgestrel. It reported that while both compounds exhibited similar efficacy, LNG-O presented a lower incidence of adverse effects such as nausea and headache, suggesting a favorable safety profile for patients.
Pharmacokinetics
The pharmacokinetic properties of LNG-O are essential for understanding its biological activity:
- Half-Life : The elimination half-life is approximately 20-60 hours, which influences dosing schedules.
- Metabolism : Primarily metabolized by liver enzymes (CYP3A4), with metabolites detected in urine and feces.
- Clearance Rates : Vary between individuals; average clearance is around 7 L/h for normal BMI individuals.
特性
IUPAC Name |
(5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJSXAOBPRABPZ-WIJSBRJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747653 | |
Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155683-60-6 | |
Record name | 13-Ethyl-17-hydroxy-5alpha-methoxy-18,19-dinor-17alpha-pregn-20-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ETHYL-17-HYDROXY-5.ALPHA.-METHOXY-18,19-DINOR-17.ALPHA.-PREGN-20-YN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ELU45BJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。